Aurantimycin A

Antibacterial MIC Gram‑positive

Aurantimycin A (CAS 162478-50-4, ≥98%) is the optimal hexadepsipeptide lead for Gram-positive drug discovery. Its rare C14 acyl side chain delivers 2- to 4-fold greater potency than Aurantimycins B/C (MIC 0.013 µg/mL against B. subtilis and S. aureus). As a validated LieAB transporter substrate, it uniquely models ABC efflux-mediated resistance in L. monocytogenes. Dual C5a antagonism enables integrated infection-inflammation studies. Ideal for SAR screening, membrane disruption assays, and immunomodulatory profiling. Request a quote today.

Molecular Formula C38H64N8O14
Molecular Weight 857.0 g/mol
Cat. No. B597393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurantimycin A
SynonymsAURANTIMYCIN A
Molecular FormulaC38H64N8O14
Molecular Weight857.0 g/mol
Structural Identifiers
InChIInChI=1S/C38H64N8O14/c1-20(2)17-24-13-14-38(55,60-23(24)6)37(7,54)36(53)42-29-30(21(3)4)59-35(52)22(5)45(56)32(49)25-11-9-15-40-43(25)28(47)18-39-31(48)27(19-58-8)46(57)33(50)26-12-10-16-41-44(26)34(29)51/h20-27,29-30,40-41,54-57H,9-19H2,1-8H3,(H,39,48)(H,42,53)/t22-,23+,24+,25+,26-,27+,29+,30+,37+,38+/m1/s1
InChIKeyJSVPJXYQXDNLRD-NSCUIBACSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aurantimycin A: Core Structural and Biological Profile for Procurement Decision


Aurantimycin A is a hexadepsipeptide antibiotic belonging to the azinothricin group, produced by Streptomyces aurantiacus JA 4570 (also designated IMET 43917) . It features a distinctive 19‑membered cyclohexadepsipeptide core scaffold attached to a C14 acyl side chain . The compound exhibits potent activity against Gram‑positive bacteria and cytotoxic effects against mammalian L‑929 mouse fibroblast cells . Its chemical formula is C38H64N8O14, with a molecular weight of approximately 857 Da .

Why Aurantimycin A Cannot Be Readily Substituted by Other Hexadepsipeptides


Aurantimycin A is structurally distinguished from closely related hexadepsipeptides (e.g., azinothricin, variapeptin, citropeptin) by its unique C14 acyl side chain, which is absent in other members of the azinothricin group . This side chain directly influences both antibacterial potency and membrane‑interacting properties, as shown by head‑to‑head comparisons with Aurantimycins B and C . Moreover, Aurantimycin A is a specific substrate of the LieAB multidrug resistance transporter in Listeria monocytogenes, a trait not shared by all depsipeptide antibiotics and which dictates unique resistance profiles in environmental bacteria . Consequently, substituting Aurantimycin A with a generic “hexadepsipeptide” would alter antimicrobial efficacy, membrane activity, and experimental outcomes in resistance studies.

Aurantimycin A: Quantitative Differentiation Against Closest Analogs


Aurantimycin A Exhibits 2‑ to 4‑Fold Higher Antibacterial Potency than Aurantimycins B and C

Aurantimycin A demonstrates significantly greater antibacterial activity against Gram‑positive bacteria than its co‑produced congeners Aurantimycins B and C. While all three compounds are active against Gram‑positive organisms, Aurantimycin B and C are 2‑ to 4‑fold less potent than Aurantimycin A . This relative potency is consistent across the class, with Aurantimycin A showing MIC values as low as 0.013 µg/mL against Bacillus subtilis ATCC 6633 and Staphylococcus aureus 285 , and 1.25 µg/mL against wild‑type Listeria monocytogenes EGD‑e .

Antibacterial MIC Gram‑positive

Membrane Pore Formation Distinguishes Aurantimycin A from Ribosome‑Binding Depsipeptides

Aurantimycin A acts primarily by inserting into bacterial membranes and forming ion‑conducting pores, rather than by inhibiting the ribosome as previously thought for many depsipeptides . In artificial lipid bilayer experiments, Aurantimycin A and its congener Aurantimycin B induced channel formation at concentrations above 0.1 µM, with electrical conductivity increasing in a concentration‑dependent manner . This mechanism contrasts with that of other hexadepsipeptides such as azinothricin, which primarily target the bacterial ribosome .

Membrane activity Pore formation Mechanism of action

Aurantimycin A Is a Specific Substrate of the LieAB Multidrug Transporter

Aurantimycin A was identified as the first known naturally occurring inducer of the lieAB multidrug resistance ABC transporter in Listeria monocytogenes . Genetic and phenotypic experiments demonstrated that Aurantimycin A is a direct substrate of LieAB; in strains lacking the transporter, the MIC decreased from 2.5 µg/mL to 1.25 µg/mL, confirming that LieAB‑mediated efflux confers a 2‑fold increase in resistance . This specific interaction is not observed with all depsipeptides and defines a unique genetic module (lftRS‑lieAB) regulating Aurantimycin A resistance .

Resistance ABC transporter Listeria

Dual Antibacterial and C5a‑Antagonist Activity Differentiates Aurantimycin A from Purely Antimicrobial Peptides

In addition to its direct antibacterial effects, Aurantimycin A acts as a competitive antagonist of the complement anaphylatoxin C5a, a key inflammatory mediator . Studies on airway and intestinal smooth muscle showed that Aurantimycin A inhibits C5a‑induced contraction and mast cell histamine release, whereas many structurally related hexadepsipeptides lack this immunomodulatory activity . Although quantitative IC50 values are not available in the primary literature for Aurantimycin A itself, the related cyclic hexadepsipeptide L‑156,602 (which shares the aurantimycin scaffold) displays C5a receptor binding inhibition .

Anti‑inflammatory C5a antagonist Complement

Aurantimycin A: Proven Application Scenarios for Scientific and Industrial Use


High‑Potency Antimicrobial Screening and Hit‑to‑Lead Development

Given its 2‑ to 4‑fold superiority over Aurantimycins B and C, Aurantimycin A is the optimal starting point for antibacterial drug discovery programs targeting Gram‑positive pathogens. Its low MIC values (0.013 µg/mL against B. subtilis and S. aureus) make it suitable for high‑throughput screening and structure‑activity relationship (SAR) studies aiming to optimize potency and selectivity.

Membrane‑Active Antibiotic Mechanistic Studies

Aurantimycin A serves as a validated tool for investigating membrane‑disrupting antimicrobials. Its pore‑forming activity in lipid bilayers at >0.1 µM enables studies on membrane permeability, ion flux, and the relationship between depsipeptide structure and membrane perturbation, distinct from ribosome‑targeting comparators.

Multidrug Resistance Transporter Substrate Profiling

The well‑characterized interaction between Aurantimycin A and the LieAB efflux pump in L. monocytogenes provides a model for evaluating ABC transporter specificity, regulation, and inhibition. This system is particularly valuable for researchers studying environmental antibiotic resistance and bacterial detoxification mechanisms.

Anti‑Inflammatory Adjunct Research

Aurantimycin A‘s dual activity as a C5a antagonist makes it a candidate for studies examining the interplay between infection and inflammation. It can be employed in ex vivo models of C5a‑mediated smooth muscle contraction and histamine release, offering a natural product lead for immunomodulatory drug development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aurantimycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.